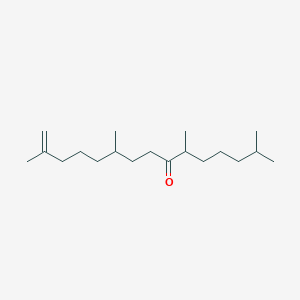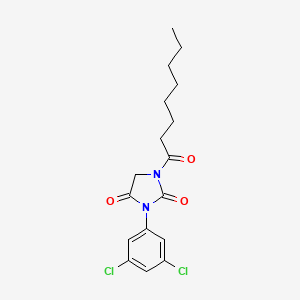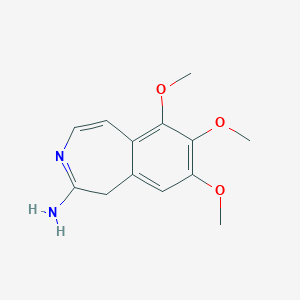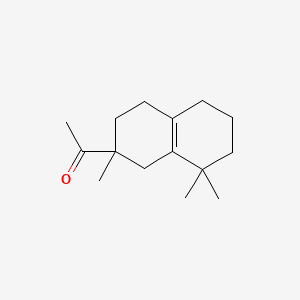
O-Phenyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Phenyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate is an organic compound characterized by the presence of a phenyl group, a cyano group, and an ethylsulfanyl group attached to a prop-2-enethioate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-Phenyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate typically involves the reaction of a phenyl-substituted compound with a cyano group and an ethylsulfanyl group under specific conditions. One common method involves the use of Grignard reagents, which are known for their ability to form carbon-carbon bonds. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like diethyl ether or tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
O-Phenyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ethylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
O-Phenyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of O-Phenyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the ethylsulfanyl group can participate in nucleophilic reactions. These interactions can lead to the formation of various intermediates and products, depending on the reaction conditions and the presence of other reagents.
Comparaison Avec Des Composés Similaires
Similar Compounds
O-Benzyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate: Similar structure but with a benzyl group instead of a phenyl group.
2-Cyano-3-(ethylsulfanyl)prop-2-enethioate: Lacks the phenyl group, making it less complex.
Uniqueness
O-Phenyl 2-cyano-3-(ethylsulfanyl)prop-2-enethioate is unique due to the presence of the phenyl group, which can influence its reactivity and interactions with other molecules
Propriétés
Numéro CAS |
90279-72-4 |
|---|---|
Formule moléculaire |
C12H11NOS2 |
Poids moléculaire |
249.4 g/mol |
Nom IUPAC |
O-phenyl 2-cyano-3-ethylsulfanylprop-2-enethioate |
InChI |
InChI=1S/C12H11NOS2/c1-2-16-9-10(8-13)12(15)14-11-6-4-3-5-7-11/h3-7,9H,2H2,1H3 |
Clé InChI |
HCWBXSPNDIYRDY-UHFFFAOYSA-N |
SMILES canonique |
CCSC=C(C#N)C(=S)OC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(4-Methoxyphenyl)methyl]sulfanyl}tetrahydropyrimidin-2(1H)-one](/img/structure/B14363149.png)
![4-Amino-N-{4-[(4-amino-4-oxobutyl)amino]-4-oxobutyl}butanamide](/img/structure/B14363152.png)
![1-[2-(Phenylsulfanyl)ethenyl]piperidine](/img/structure/B14363166.png)
![2-[(3,7-Dimethyl-7-propoxyoctyl)oxy]oxane](/img/structure/B14363167.png)



![7,11-Bis(4-chlorophenyl)spiro[5.5]undecane-1,9-dione](/img/structure/B14363200.png)
![8-Methoxy-4,6-bis[(propan-2-yl)oxy]naphthalen-1-ol](/img/structure/B14363216.png)
![8-Bromo-7-methyl-7H-[1,2,3,4,5]pentathiepino[6,7-c]pyrazole](/img/structure/B14363229.png)




